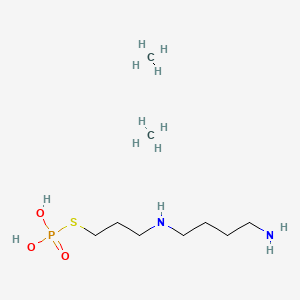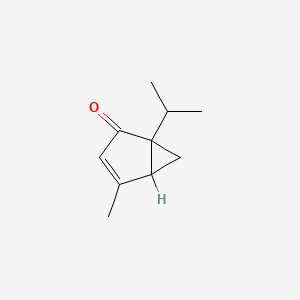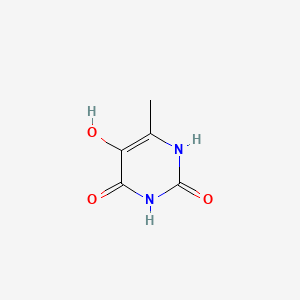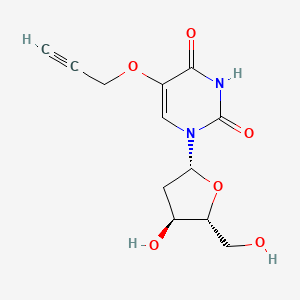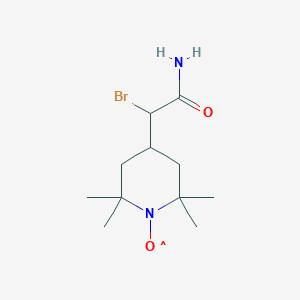
Tempo 4-bromoacetamide
Übersicht
Beschreibung
Synthesis Analysis "Tempo 4-bromoacetamide" and its derivatives are synthesized through various chemical reactions, involving oxidizing agents and catalytic systems. Notably, the synthesis involves the use of TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) derivatives, which are known for their efficacy in catalyzing oxidation reactions. For example, a pyrene-tethered TEMPO derivative exhibits higher activity compared to 4-acetamido-TEMPO in electrocatalytic alcohol oxidation reactions (Das & Stahl, 2017). Additionally, TEMPO has been utilized in Baeyer-Villiger reactions, leading to the synthesis of α-amino acid N-carboxy anhydrides from α-hydroxy β-lactams (Palomo et al., 1996).
Molecular Structure Analysis The molecular structure of "Tempo 4-bromoacetamide" derivatives, such as those involving TEMPO, is characterized by the presence of the nitroxyl radical. This radical plays a crucial role in the molecular catalyst's performance in synthesis reactions. The efficiency and selectivity of these reactions are significantly influenced by the molecular structure of the TEMPO derivatives used as catalysts or mediators in the synthesis process.
Chemical Reactions and Properties TEMPO derivatives, including "Tempo 4-bromoacetamide," participate in various chemical reactions, notably in the oxidation of alcohols to aldehydes, and in the synthesis of heterocycles. These reactions are facilitated by the unique properties of TEMPO, such as its ability to undergo reversible oxidation and reduction, acting as an efficient catalyst in oxidation reactions (Han et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Applications
Cyclic nitroxides, including Tempo-related compounds, have been recognized for their substantial therapeutic potential as antioxidants. These compounds are studied for their reactions with reactive oxygen species and nitric oxide-derived oxidants. Notably, Tempo has been shown to protect against injuries associated with inflammatory conditions due to its ability to react rapidly with nitrogen dioxide and carbonate radical, leading to a reduction in tissue injury under inflammatory conditions. This action is primarily because of their ability to be oxidized to the corresponding oxammonium cation, which can then be recycled back to the nitroxides. An auxiliary mechanism might involve the down-regulation of inducible nitric oxide synthase expression, proposing significant therapeutic implications for inflammatory diseases (Augusto et al., 2008).
Antimicrobial Applications
Research into antimicrobial peptides (AMPs), including the temporin family derived from frogs, has highlighted their potential as pharmaceutic candidates. These peptides, notably temporins A, B, and L, demonstrate antimicrobial activity against gram-negative, gram-positive bacteria, and fungi. The combination of nanotechnology with AMPs presents a promising alternative for treating resistant pathogens, indicating that further studies on temporins could significantly impact antimicrobial treatment strategies (Romero et al., 2019).
Neuroprotective Applications
The neuroprotective role of nanoparticles, including nitroxide radicals like TEMPO, has been explored concerning Alzheimer's disease (AD). Studies have shown that these compounds, especially when combined with natural compounds like piperine, can scavenge reactive oxygen species (ROS), offering enhanced protection against AD in vitro. This review underscores the potential of redox nanoparticles in protecting against neurodegenerative diseases, highlighting the need for further animal model studies to explore these protective nanoparticles (Obulesu & Jhansilakshmi, 2016).
Biomimetic Approaches in Medicinal Studies
Biomimetic approaches to studying the properties of medicinal substances have considered the biological functions of superoxide dismutase (SOD), focusing on the catalytic decomposition of toxic superoxide anion of oxygen. TEMPO-containing equivalents of SOD with antitumor and antioxidant activity demonstrate the relationship between the properties and activity of SOD mimetics and their structure. This research paves the way for developing new classes of drugs with reduced toxicity and improved efficacy, based on biomimetic systems for studying and delivering potent medicinal substances (Melnikova et al., 2019).
Eigenschaften
InChI |
InChI=1S/C11H20BrN2O2/c1-10(2)5-7(8(12)9(13)15)6-11(3,4)14(10)16/h7-8H,5-6H2,1-4H3,(H2,13,15) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUNLQFXOHUOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)C(C(=O)N)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276436, DTXSID30947434 | |
| Record name | Tempo 4-bromoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tempo 4-bromoacetamide | |
CAS RN |
24567-97-3, 125342-81-6 | |
| Record name | Tempo 4-bromoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024567973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tempo 4-bromoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



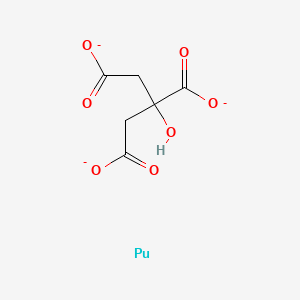

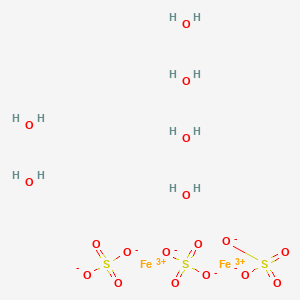
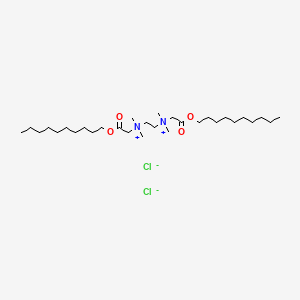
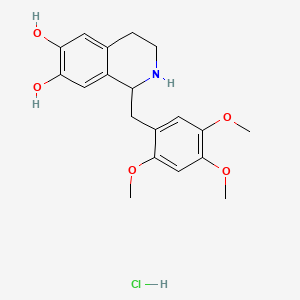
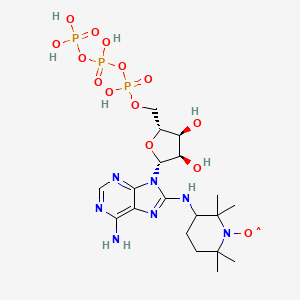
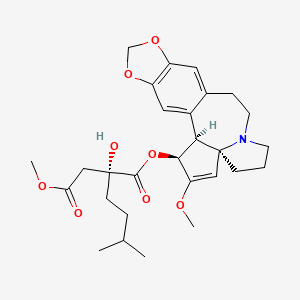
![3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1197192.png)
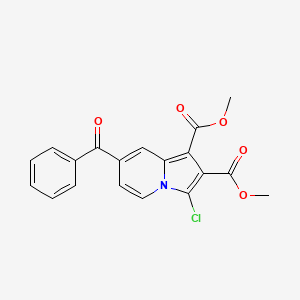
![Methyl 2-(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-3-[(4-methoxy-2-nitrophenyl)carbamoyl]-3-oxopropanoate](/img/structure/B1197194.png)
